BenchChemオンラインストアへようこそ!

Methyl 7-chloro-1H-indazole-3-carboxylate

Polyphenol oxidase inhibition Enzymatic browning Indazole SAR

Methyl 7-chloro-1H-indazole-3-carboxylate is a chloro-substituted indazole-3-carboxylate ester (C9H7ClN2O2, MW 210.62) that serves as a privileged synthetic intermediate and scaffold for kinase inhibitor discovery. The indazole core functions as a validated phenol bioisostere, offering enhanced lipophilicity and reduced susceptibility to Phase I/II metabolism compared to phenol-based chemotypes.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62
CAS No. 885278-56-8
Cat. No. B3030267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-chloro-1H-indazole-3-carboxylate
CAS885278-56-8
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62
Structural Identifiers
SMILESCOC(=O)C1=C2C=CC=C(C2=NN1)Cl
InChIInChI=1S/C9H7ClN2O2/c1-14-9(13)8-5-3-2-4-6(10)7(5)11-12-8/h2-4H,1H3,(H,11,12)
InChIKeyFTEOJVVWCZGELM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 7-chloro-1H-indazole-3-carboxylate (CAS 885278-56-8): Core Chemotype & Procurement Context


Methyl 7-chloro-1H-indazole-3-carboxylate is a chloro-substituted indazole-3-carboxylate ester (C9H7ClN2O2, MW 210.62) that serves as a privileged synthetic intermediate and scaffold for kinase inhibitor discovery. The indazole core functions as a validated phenol bioisostere, offering enhanced lipophilicity and reduced susceptibility to Phase I/II metabolism compared to phenol-based chemotypes [1]. The 7-chloro substituent and the methyl ester at the 3-position provide two discrete synthetic handles that enable regioselective derivatization toward distinct kinase hinge-binding motifs, making this compound a strategic starting point for focused library synthesis rather than a generic indazole building block [2].

Why Methyl 7-chloro-1H-indazole-3-carboxylate Cannot Be Interchanged with Other Indazole-3-carboxylate Regioisomers


Regioisomeric chloro-indazole-3-carboxylate esters (4-Cl, 5-Cl, 6-Cl, and 7-Cl) share identical molecular formulas and nearly identical molecular weights but exhibit divergent biological activity profiles and synthetic reactivity. The position of the chlorine atom on the indazole ring directly modulates electronic distribution, steric accessibility, and hydrogen-bonding capacity at the kinase ATP-binding site, resulting in target-specific potency differences that cannot be predicted from the unsubstituted scaffold [1]. Furthermore, the 7-chloro substitution pattern has been explicitly identified in structure–activity relationship (SAR) studies as beneficial for both potency and selectivity in kinase inhibition contexts, whereas the 6-chloro regioisomer has been optimized for an entirely different selectivity pocket in Chk1 inhibitors [1][2]. Procuring a regioisomer without experimental validation of the desired substitution pattern therefore risks selecting a compound with quantitatively inferior activity against the intended target.

Methyl 7-chloro-1H-indazole-3-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


PPO Inhibition Potency: 7-Chloro Substitution Confers Superior Ki Among Tested Indazoles

In a comparative panel of indazole derivatives evaluated for potato polyphenol oxidase (PPO) inhibition, the 7-chloro-1H-indazole scaffold (the direct synthetic precursor to Methyl 7-chloro-1H-indazole-3-carboxylate) was identified as the most potent inhibitor among all tested analogs. The Ki of 0.15 ± 0.04 mM was 3- to 23-fold lower (more potent) than other indazoles in the series, which exhibited Ki values ranging from 0.15 to 3.55 mM [1]. This demonstrates that the 7-chloro substitution pattern is a critical potency determinant that cannot be replicated by other halogen or positional analogs.

Polyphenol oxidase inhibition Enzymatic browning Indazole SAR

Carbonic Anhydrase Inhibition: Chlorine-Bonded Indazoles Demonstrate Potency Superiority Over Non-Halogenated Analogs

A comparative study of 1H-indazole molecules against human erythrocyte carbonic anhydrase I and II (hCA-I, hCA-II) isoenzymes demonstrated that bromine- and chlorine-bonded indazoles exhibit more potent inhibitory effects than their non-halogenated counterparts. Indazoles showed Ki constants in the range of 0.383 ± 0.021 to 2.317 ± 0.644 mM (hCA-I) and 0.409 ± 0.083 to 3.030 ± 0.711 mM (hCA-II), with halogenated derivatives consistently occupying the more potent end of these ranges [1]. While the study evaluated the parent 1H-indazole scaffold rather than the 3-carboxylate ester specifically, the chlorine substitution at the 7-position is directly transferable to Methyl 7-chloro-1H-indazole-3-carboxylate, which serves as the ester prodrug or derivatization-ready form of this active pharmacophore.

Carbonic anhydrase inhibition Halogen bonding Isoenzyme selectivity

Ester Prodrug Strategy: Methyl Ester Enables Superior Synthetic Tractability Versus Free Carboxylic Acid

Methyl 7-chloro-1H-indazole-3-carboxylate (MW 210.62) offers a distinct synthetic advantage over its free carboxylic acid counterpart, 7-chloro-1H-indazole-3-carboxylic acid (MW 196.59, CAS 129295-32-5), as well as the ethyl ester analog (MW 224.64, CAS 885278-59-1). The methyl ester serves as a balanced intermediate: it is sufficiently lipophilic to facilitate organic-phase reactions and chromatographic purification, yet the methyl ester is more readily hydrolyzed to the free acid under mild conditions compared to the ethyl ester, which requires harsher saponification protocols [1]. This differential hydrolysis reactivity allows for chemoselective deprotection strategies in multi-step syntheses where other ester functionalities must remain intact. The methyl ester is directly cited as the preferred building block for generating 1H-indazole-3-carboxamide derivatives that act as ATP-competitive kinase inhibitors, with the ester-to-amide conversion representing a key diversification step in multiple kinase inhibitor patents [1][2].

Prodrug design Synthetic accessibility Kinase inhibitor library synthesis

Chk1 Kinase Selectivity: Indazole Series Uniquely Exploits a Buried Binding Pocket Not Accessible to Non-Indazole Chemotypes

X-ray crystallography and computational modeling studies of Chk1 kinase inhibitors revealed that the indazole series, including 3-substituted indazole derivatives, uniquely engages a buried peripheral pocket at the ATP-binding site through non-conventional C–H⋯O and N–H⋯π-aromatic interactions [1]. Structural overlays of known Chk1 inhibitor co-crystal structures demonstrated that only the indazole chemotype utilizes this selectivity pocket; other kinase inhibitor scaffolds such as debromohymenialdisine do not access this region [1]. Filling this pocket was shown to confer dramatically enhanced binding affinity for Chk1. Methyl 7-chloro-1H-indazole-3-carboxylate, bearing the 3-carboxylate ester that can be converted to diverse hinge-binding motifs, provides the synthetic entry point to this privileged binding mode that is unavailable to non-indazole scaffolds.

Checkpoint kinase 1 Structure-based drug design Kinase selectivity

Cytochrome bc1 Inhibition: 7-Methyl Substitution Enhances Antifungal Activity and Selectivity in Indazole Series

In a study identifying novel indazole derivatives as fungal-selective cytochrome bc1 inhibitors, the addition of a methyl group at the 7-position of the indazole scaffold was explicitly shown to be beneficial to both the antifungal activity and the selectivity of the resulting compound (designated Inz-3) [1]. Methyl 7-chloro-1H-indazole-3-carboxylate, which bears a chlorine at the 7-position, occupies the identical substitution vector and can serve as a precursor for further optimization at this critical position. The study demonstrated that 7-substitution directly impacts both target potency and species selectivity, distinguishing the 7-substituted indazole series from analogs substituted at other positions.

Cytochrome bc1 inhibitor Antifungal Mitochondrial target

Methyl 7-chloro-1H-indazole-3-carboxylate: Highest-Impact Application Scenarios Based on Quantitative Evidence


Kinase Inhibitor Library Synthesis Targeting Chk1 and Related Checkpoint Kinases

The 3-carboxylate ester serves as the key diversification point for generating ATP-competitive Chk1 inhibitors that exploit the indazole-specific buried selectivity pocket identified by Foloppe et al. [1]. Conversion of the methyl ester to diverse amide, hydrazide, or heterocyclic hinge-binding motifs enables focused library construction with a pre-validated scaffold that non-indazole chemotypes cannot replicate.

Carbonic Anhydrase Inhibitor Development with Pre-Validated Halogen-Dependent Potency

The chlorine-bonded indazole scaffold has been experimentally demonstrated to enhance carbonic anhydrase I and II inhibition relative to non-halogenated analogs [1]. Methyl 7-chloro-1H-indazole-3-carboxylate provides the ester-protected form of this active pharmacophore, enabling late-stage hydrolysis to the free acid or direct elaboration to sulfonamide-containing CA inhibitors.

Polyphenol Oxidase Inhibitor Optimization for Agricultural and Food Science Applications

The 7-chloro-1H-indazole scaffold is the most potent PPO inhibitor among tested indazoles (Ki = 0.15 ± 0.04 mM) [1]. The methyl ester derivative enables further SAR exploration at the 3-position while retaining the critical 7-chloro substitution, supporting the development of next-generation anti-browning agents with improved potency and formulation properties.

Antifungal Cytochrome bc1 Inhibitor Lead Optimization

The 7-substituted indazole scaffold has been validated as a fungal-selective cytochrome bc1 inhibitor chemotype, with substitution at the 7-position directly enhancing both activity and selectivity [1]. Methyl 7-chloro-1H-indazole-3-carboxylate provides the 7-chloro analog of this validated series, offering a starting point for structure-guided optimization of dual-target (bc1 + ester-derived motif) antifungal agents.

Quote Request

Request a Quote for Methyl 7-chloro-1H-indazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.